molecular formula C24H23N7O4 B1684575 Temsavir CAS No. 701213-36-7

Temsavir

Cat. No. B1684575
M. Wt: 473.5 g/mol
InChI Key: QRPZBKAMSFHVRW-UHFFFAOYSA-N
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Description

Temsavir is a compound with the molecular formula C24H23N7O4 . It is also known by various synonyms such as BMS-626529, and its IUPAC name is 1-(4-benzoylpiperazin-1-yl)-2-[4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]ethane-1,2-dione .


Synthesis Analysis

The discovery of Temsavir originated with a phenotypic screening assay that exploited a pseudotyped virus construct. The indole glyoxamide was identified as an inhibitor of HIV-1 infection that was mechanistically novel, acting as an attachment inhibitor (AI) that interfered with the very first step of the virus entry process .


Molecular Structure Analysis

Temsavir has a complex molecular structure. It is a P-glycoprotein and breast cancer resistance protein (BCRP) substrate; its metabolism is mediated by esterase and CYP3A4 enzymes .


Chemical Reactions Analysis

Temsavir prevents the viral receptor CD4 from interacting with the envelope glycoprotein (Env) and blocks its conformational changes . It relies on the presence of a residue with a small side chain at position 375 in Env .


Physical And Chemical Properties Analysis

Temsavir has a molecular weight of 473.5 g/mol . Its InChI and Canonical SMILES are also provided in the PubChem database .

Scientific Research Applications

Fostemsavir in HIV-1 Infection Management

  • Purpose and Summary : Fostemsavir, a prodrug of Temsavir, represents a significant development in the treatment of HIV-1 infection, particularly for heavily treatment-experienced adults with multidrug-resistant HIV-1. As the first oral attachment inhibitor, fostemsavir received breakthrough therapy designation by the FDA for use in combination with other antiretroviral agents. This designation underscores its importance in addressing unmet needs in HIV treatment, especially for patients with limited therapeutic options. The drug's pharmacology, pharmacokinetics, clinical efficacy, and safety data underline its potential as a critical option for individuals who have exhausted other treatments. Notably, fostemsavir's absorption is not affected by gastric pH, allowing for co-administration with acid-suppressive agents. However, it should not be used with strong inducers of cytochrome P-450 (CYP) due to the risk of reduced temsavir exposure, potentially compromising virologic response. Adverse reactions commonly associated with fostemsavir include nausea, diarrhea, headache, and sleep disturbances, among others (Chahine, 2021).

Future Directions

While specific future directions for Temsavir are not mentioned in the retrieved papers, it’s clear that ongoing research is being conducted to understand its resistance mechanisms and its efficacy in treating multidrug-resistant HIV-1 infection .

properties

IUPAC Name

1-(4-benzoylpiperazin-1-yl)-2-[4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N7O4/c1-15-27-14-31(28-15)22-20-19(18(35-2)13-26-22)17(12-25-20)21(32)24(34)30-10-8-29(9-11-30)23(33)16-6-4-3-5-7-16/h3-7,12-14,25H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPZBKAMSFHVRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=N1)C2=NC=C(C3=C2NC=C3C(=O)C(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462146
Record name BMS-626529
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Temsavir

CAS RN

701213-36-7
Record name Temsavir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0701213367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Temsavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14675
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BMS-626529
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEMSAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B6J53W8N3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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